Erythrosin-5-isothiocyanate
Description
Overview of Fluorescent Probes in Contemporary Biomedical Research
Fluorescent probes are molecules that can absorb light at a specific wavelength and re-emit it at a longer wavelength, a phenomenon known as fluorescence. nih.gov This property has made them indispensable tools in modern biomedical research, enabling scientists to visualize and study complex biological processes with high sensitivity and specificity. nih.govnih.gov These probes can be designed to target and bind to specific molecules, such as proteins, nucleic acids, or lipids, within a cell or organism. researchgate.net By attaching a fluorescent "tag" to a molecule of interest, researchers can track its location, concentration, and interactions in real-time, providing insights into cellular function, disease mechanisms, and drug delivery. nih.govmdpi.com
The applications of fluorescent probes are vast and continue to expand. They are routinely used in techniques like immunofluorescence, where fluorescently labeled antibodies are used to detect specific antigens in cells and tissues, and in live-cell imaging to monitor dynamic cellular events. ontosight.ainih.gov The development of a wide array of fluorescent probes with different colors and properties has allowed for the simultaneous tracking of multiple targets, further enhancing our understanding of the intricate workings of biological systems. nih.gov
Historical Context of Xanthene Dyes as Fluorescent Labels
The history of fluorescent dyes is intrinsically linked to the development of synthetic organic chemistry. In 1871, the German chemist Adolf von Baeyer synthesized the first synthetic fluorophore, fluorescein (B123965), from resorcinol (B1680541) and phthalic anhydride. biotium.comfluorofinder.com This compound, with its intense yellow-green fluorescence, is the foundational structure for the xanthene class of dyes. biotium.comresearchgate.net
Initially, these dyes were primarily used in the textile industry. nih.gov However, their potential in biological research was recognized in the early 20th century. evidentscientific.com A significant breakthrough came in the 1940s when Albert Coons developed a method to label antibodies with fluorescein, giving birth to the field of immunofluorescence. biotium.comevidentscientific.com This technique allowed for the specific visualization of proteins within cells and tissues for the first time. biotium.com
Following fluorescein, other xanthene derivatives, such as the rhodamines, were developed. fluorofinder.com Rhodamines offered improved photostability and were less sensitive to pH changes, expanding the toolkit of fluorescent labels available to researchers. biotium.com The fundamental structure of xanthene dyes, characterized by a central xanthene ring, has been continuously modified to create a diverse range of probes with tailored spectral properties and functionalities. researchgate.netevidentscientific.com
Rationale for Erythrosin-5-isothiocyanate as a Research Tool
This compound is a valuable research tool due to a combination of its inherent photophysical properties and its chemical reactivity. As a derivative of erythrosin, a tetraiodinated xanthene dye, it possesses distinct spectral characteristics. ontosight.ai The heavy iodine atoms in its structure influence its fluorescence properties, making it a useful phosphorescent probe in certain applications to study slow rotational mobility of membrane proteins. nih.govportlandpress.com
The key feature that makes this compound particularly useful for biological labeling is the presence of the isothiocyanate (-N=C=S) group. ontosight.ai This functional group readily reacts with primary amine groups (-NH2), such as those found on the side chains of lysine (B10760008) residues in proteins, to form a stable covalent thiourea (B124793) bond. ontosight.aidoi.orgnih.gov This allows for the permanent attachment of the erythrosin fluorophore to proteins and other biomolecules, enabling their detection and study. ontosight.ai
The ability to covalently label proteins has led to the use of this compound in various research applications. For instance, it has been employed in fluorescence microscopy and flow cytometry to label cells and proteins. ontosight.ai A notable research finding is its use to specifically label a cysteine residue (Cys549) within the low-affinity ATP binding site of the Na+/K+-ATPase enzyme, providing valuable structural information about this important ion pump. nih.gov This specificity highlights the utility of this compound as a targeted probe in biochemical studies. nih.gov
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₁H₅I₄NNa₂O₅S | nih.gov |
| Molecular Weight | 936.9 g/mol | nih.gov |
| Synonyms | ErITC, Erythrosinisothiocyanate | nih.gov |
| CAS Number | 73676-43-4, 90284-47-2 | lookchem.comchemical-suppliers.eu |
Table 2: Spectral Properties of this compound
| Property | Wavelength (nm) | Source |
| Excitation Maximum (λex) | 533 | aatbio.com |
| Emission Maximum (λem) | 553 | aatbio.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3',6'-dihydroxy-2',4',5',7'-tetraiodo-6-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H7I4NO5S/c22-12-4-10-18(14(24)16(12)27)30-19-11(5-13(23)17(28)15(19)25)21(10)9-2-1-7(26-6-32)3-8(9)20(29)31-21/h1-5,27-28H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJDFARUCNPRBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H7I4NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376349 | |
| Record name | Erythrosin-5-isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
893.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90284-47-2 | |
| Record name | Erythrosin-5-isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization Strategies for Erythrosin 5 Isothiocyanate
Synthetic Pathways for Erythrosin-5-isothiocyanate
The synthesis of this compound typically begins with the preparation of 6-aminofluorescein (B15268), which serves as a precursor. portlandpress.com A common synthetic route involves the following key steps:
Iodination of 6-aminofluorescein: 6-aminofluorescein is dissolved in a suitable solvent like methanol (B129727) and reacted with iodine in the presence of a buffer, such as sodium acetate, at an elevated temperature. portlandpress.com This reaction introduces iodine atoms onto the fluorescein (B123965) core, leading to the formation of 6-aminoerythrosin (B1512827). portlandpress.com
Conversion to Isothiocyanate: The resulting 6-aminoerythrosin is then converted to this compound. This is often achieved by reacting the amino group with thiophosgene (B130339) in a solvent like acetone, with calcium carbonate added to the mixture. portlandpress.comepo.org The reaction is typically stirred at room temperature and then refluxed to ensure completion. portlandpress.com
Purification of the Final Product: The crude this compound is purified to remove unreacted starting materials and byproducts. Recrystallization from a solvent system like acetone/light petroleum is a common method to obtain the final product as dark red crystals. portlandpress.com
A study by Moore and Garland outlines a specific method starting from 6-aminofluorescein, which is first iodinated to form 6-aminoerythrosin. This intermediate is then reacted with thiophosgene to yield this compound. portlandpress.com The identity of the isothiocyanate group and the absence of the starting amino group are confirmed using infrared (I.R.) spectroscopy. portlandpress.com
Table 1: Key Reagents in the Synthesis of this compound
| Reagent | Role | Reference |
| 6-aminofluorescein | Starting material | portlandpress.com |
| Iodine | Iodinating agent | portlandpress.com |
| Sodium acetate | Buffer | portlandpress.com |
| Thiophosgene | Converts amino group to isothiocyanate | portlandpress.comepo.org |
| Acetone | Solvent | portlandpress.com |
| Calcium carbonate | Acid scavenger | portlandpress.com |
Modification of Erythrosin Core for Enhanced Research Utility
The core structure of erythrosin can be modified to enhance its utility in research, particularly to improve its fluorescent properties. Modifications often focus on altering the photophysical characteristics of the dye, such as its quantum yield of phosphorescence. For instance, erythrosin (tetraiodofluorescein) itself has a higher phosphorescence quantum yield compared to eosin (B541160) (tetrabromofluorescein), making it a more sensitive probe for certain applications. portlandpress.com
Derivatization of the erythrosin core allows for its conjugation to various biomolecules. The isothiocyanate group (-N=C=S) readily reacts with primary amine groups on proteins and other molecules to form a stable thiourea (B124793) linkage. epo.org This covalent attachment enables the specific labeling of target molecules for visualization and functional studies. prepchem.comnih.gov For example, this compound has been used to label proteins like bovine serum albumin and erythrocyte 'ghosts' to study their rotational mobility. portlandpress.com
Further modifications can involve the introduction of different functional groups to alter solubility, cell permeability, or targeting specificity. While specific examples for this compound are not extensively detailed in the provided search results, the general principles of dye modification suggest that such strategies could be employed to tailor the probe for specific research questions.
Purification and Characterization Methodologies for Research-Grade this compound Conjugates
Once this compound is synthesized or conjugated to a biomolecule, rigorous purification and characterization are essential to ensure its quality and suitability for research.
Purification: Several chromatographic techniques are employed for purification.
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of a reaction and to assess the purity of the final product. For instance, in the synthesis of 6-aminoerythrosin, TLC on silica (B1680970) gel can be used to separate the product from the starting material and any side products. portlandpress.com
Column Chromatography: For larger scale purification of conjugates, such as antibody conjugates, size-exclusion chromatography (e.g., using Sephadex G-25) is often used to separate the labeled antibody from unreacted dye. prepchem.com
Spin Column Filters: For purifying antibody conjugates, membrane spin column filters with a specific molecular weight cutoff (MWCO) can be used to remove excess, unconjugated erythrosin. doi.org
Characterization: A variety of analytical methods are used to confirm the identity and purity of this compound and its conjugates.
Spectroscopy:
Infrared (I.R.) Spectroscopy: This technique is crucial for confirming the presence of the isothiocyanate functional group and the disappearance of the precursor amino group. portlandpress.com
UV-Visible Spectroscopy: The absorption spectrum of the conjugate is compared to that of the free dye and the unlabeled biomolecule to determine the degree of substitution. prepchem.com
Phosphorescence Measurements: As this compound is a phosphorescent probe, its phosphorescence properties, including lifetime and anisotropy, are key characteristics that are measured to assess its functionality in rotational mobility studies. portlandpress.comcore.ac.uk
Table 2: Purification and Characterization Techniques
| Technique | Purpose | Reference |
| Thin-Layer Chromatography (TLC) | Purity assessment | portlandpress.com |
| Column Chromatography | Purification of conjugates | prepchem.com |
| Spin Column Filters | Purification of antibody conjugates | doi.org |
| Infrared (I.R.) Spectroscopy | Functional group identification | portlandpress.com |
| UV-Visible Spectroscopy | Determination of labeling ratio | prepchem.com |
| Phosphorescence Spectroscopy | Functional characterization | portlandpress.com |
Table of Compounds
Spectroscopic Principles and Photophysical Characterization in Research Applications
Fundamental Principles of Fluorescence Spectroscopy Relevant to Erythrosin-5-isothiocyanate
Fluorescence spectroscopy is a powerful technique that provides insights into the molecular environment and dynamics of fluorescent molecules like this compound. The core of this technique lies in the analysis of the excitation and emission of light by a fluorophore.
Excitation and Emission Spectra Analysis
The interaction of light with this compound begins with the absorption of a photon, which elevates the molecule to an excited electronic state. The efficiency of this absorption process varies with the wavelength of the incident light, and a plot of this dependence constitutes the excitation spectrum. For this compound, the peak excitation wavelength is approximately 533 nm. aatbio.com
Following excitation, the molecule relaxes to a lower energy state through the emission of a photon. This emitted light, known as fluorescence, occurs at a longer wavelength than the excitation light due to energy loss through non-radiative processes. The distribution of emitted photon wavelengths forms the emission spectrum, which for this compound, has a peak at around 553 nm. aatbio.com The difference between the peak excitation and emission wavelengths is known as the Stokes shift.
The analysis of these spectra is crucial for designing experiments, particularly in applications like fluorescence microscopy and flow cytometry, where selecting the appropriate excitation source and emission filter is critical for optimal signal detection. aatbio.com For instance, a 532 nm laser can be effectively used to excite this compound, with its emission being captured using a bandpass filter centered around 575 nm. aatbio.com
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) |
| Peak Excitation | 533 aatbio.com |
| Peak Emission | 553 aatbio.com |
Fluorescence Quantum Yield Determination in Biological Environments
The fluorescence quantum yield (Φ) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. hawaii.edu A quantum yield of 1 (or 100%) indicates that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence. nih.gov Molecules with a quantum yield as low as 0.1 are still considered quite fluorescent. mdpi.comnih.gov
In biological environments, the quantum yield of this compound can be influenced by its interactions with biomolecules such as proteins and nucleic acids. scbt.com These interactions can either enhance or quench (decrease) the fluorescence intensity, thereby altering the quantum yield. For example, the binding of a dye to a protein can restrict its molecular motion, leading to a higher quantum yield. The determination of quantum yield in such environments provides valuable information about binding events and the local molecular landscape. mdpi.comnih.gov
Fluorescence Lifetime Measurements in Biomolecular Systems
The fluorescence lifetime (τ) is another critical photophysical parameter, representing the average time a molecule spends in the excited state before returning to the ground state. nih.gov This parameter is an intrinsic property of a fluorophore and is generally independent of its concentration and the intensity of the excitation light. nih.gov
In biomolecular systems, fluorescence lifetime measurements of this compound can reveal details about its immediate surroundings. Changes in the fluorescence lifetime can indicate alterations in the local environment, such as changes in solvent polarity, viscosity, or the presence of quenching agents. Techniques like Time-Correlated Single-Photon Counting (TCSPC) are employed to measure fluorescence lifetimes with high precision. mq.edu.auhoriba.com For instance, the fluorescence decay of aqueous erythrosin B has been measured to have a lifetime of 85 picoseconds. horiba.com This sensitivity of the fluorescence lifetime to the environment makes it a powerful tool for studying molecular interactions and dynamics within living cells. nih.govacs.org
Advanced Photophysical Investigations
Beyond the fundamental spectroscopic properties, advanced investigations into the photophysics of this compound provide deeper insights into its behavior and expand its applicability as a molecular probe.
Environmental Sensitivity of this compound Fluorescence
The fluorescence of this compound is highly sensitive to its local environment. evidentscientific.com Factors such as pH, solvent polarity, and the presence of specific ions can significantly influence its fluorescence intensity and spectral characteristics. scbt.comscience.gov For example, the protonation and deprotonation of the dye molecule can alter its electronic structure and, consequently, its fluorescence. researchgate.net
This environmental sensitivity is a key feature that is exploited in various sensing applications. By monitoring changes in the fluorescence of this compound, it is possible to detect and quantify changes in the microenvironment of biological systems. nih.gov For instance, its covalent attachment to proteins allows for the probing of conformational changes or ligand binding events that alter the local environment of the dye. mdpi.com
Solvent Effects on this compound Photophysics
The solvent in which this compound is dissolved can have a profound effect on its photophysical properties. nih.gov The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the excitation and emission spectra, a phenomenon known as solvatochromism. nih.gov
Theoretical and experimental studies have shown that the photophysical properties of xanthene dyes like erythrosin are influenced by both general solute-solvent interactions and specific interactions. researchgate.netnih.gov For instance, in polar solvents, the emission spectrum may exhibit a bathochromic (red) shift. nih.gov The study of solvent effects is crucial for understanding the fundamental photophysics of the dye and for optimizing its performance in different experimental conditions. royalsocietypublishing.org
Fluorescence Quenching Mechanisms in this compound Studies
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a given substance. In the context of research applications involving this compound (ErITC), the study of quenching mechanisms provides profound insights into molecular interactions, environmental conditions, and intramolecular dynamics. The primary quenching phenomena observed in studies utilizing ErITC include collisional quenching, static quenching, and Förster Resonance Energy Transfer (FRET).
Collisional Quenching Phenomena
Collisional, or dynamic, quenching occurs when the excited-state fluorophore (ErITC) encounters a quencher molecule in solution, resulting in non-radiative de-excitation upon contact. This process is diffusion-dependent, and the rate of quenching is contingent on the concentration of the quencher and the diffusion coefficients of the interacting species. edinst.comspectroscopyonline.com The relationship between fluorescence intensity and quencher concentration in dynamic quenching is typically described by the Stern-Volmer equation. edinst.com
A prominent example of collisional quenching is observed with the parent molecule, Erythrosin B, and potassium iodide (KI). nih.gov Studies have shown that the fluorescence lifetime of Erythrosin B decreases significantly in the presence of high concentrations of KI. For instance, in a 5.02 M potassium iodide solution, the lifetime of Erythrosin B is quenched to as short as 24 picoseconds. nih.govresearchgate.net This quenching follows a linear Stern-Volmer relationship, confirming the collisional nature of the interaction. nih.gov The high efficiency of iodide as a quencher is attributed to the heavy-atom effect, which promotes intersystem crossing to the triplet state during the collision, thus depopulating the fluorescent singlet state. spectroscopyonline.com
In research involving this compound covalently linked to macromolecules, collisional quenching by small, mobile molecules like molecular oxygen is a key consideration. The phosphorescence of ErITC bound to lysine (B10760008) residues in gelatin, for example, is effectively quenched by the diffusion of oxygen through the gelatin matrix. researchgate.net This phenomenon is utilized to probe the molecular mobility and oxygen permeability within biomaterials. The quenching process is dynamic, as it relies on the random collisions between the excited triplet-state ErITC and oxygen molecules. researchgate.net
The efficiency of collisional quenching is influenced by temperature and viscosity. An increase in temperature generally leads to a higher diffusion rate and thus a more efficient collisional quenching process, which helps distinguish it from static quenching. edinst.compsu.edu
Static Quenching and Complex Formation
Static quenching occurs when this compound forms a stable, non-fluorescent complex with a quencher molecule in the ground state. edinst.comresearchgate.net Unlike collisional quenching, this mechanism does not depend on diffusion or collisions but rather on the formation of this new chemical entity. The formation of the ground-state complex effectively reduces the concentration of active fluorophores available for excitation, leading to a decrease in fluorescence intensity. researchgate.net
A key characteristic that distinguishes static from dynamic quenching is its effect on the fluorescence lifetime of the uncomplexed fluorophore population. In pure static quenching, the fluorescence lifetime of the remaining free fluorophores remains unchanged because those that are not part of the complex are unaffected. edinst.compsu.edu Furthermore, the formation of a ground-state complex often results in a change in the absorption spectrum of the fluorophore, which is not typically observed in collisional quenching. edinst.compsu.edu The stability of these ground-state complexes tends to decrease with increasing temperature, leading to a reduction in static quenching efficiency at higher temperatures, another distinguishing feature from the collisional mechanism. researchgate.netcolostate.edu
In a study involving the parent dye, Erythrosine (ETS), its interaction with fluorescent organic nanoparticles demonstrates quenching through complex formation that facilitates energy transfer. nih.gov The negatively charged nanoparticles were found to adsorb the oppositely charged Erythrosine dye, forming a complex that brings the donor (nanoparticles) and acceptor (Erythrosine) into close proximity, enabling efficient fluorescence resonance energy transfer. nih.gov While the ultimate mechanism is FRET, the initial binding event is a form of static complex formation that is requisite for the subsequent quenching. This binding is driven by hydrophobic and electrostatic interactions. nih.gov
Förster Resonance Energy Transfer (FRET) as a Quenching Mechanism
Förster Resonance Energy Transfer (FRET) is a powerful, distance-dependent quenching mechanism where energy is non-radiatively transferred from an excited-state donor fluorophore to a suitable ground-state acceptor chromophore. wikipedia.org The efficiency of this transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it an effective "spectroscopic ruler" for measuring distances on the nanometer scale (typically 1-10 nm). wikipedia.orgbu.edu this compound is frequently used in FRET studies as an acceptor molecule due to its spectral properties. bu.edunih.gov
A specific application of ErITC in FRET is seen in the study of protein conformation. In one study, creatine (B1669601) kinase was double-labeled with 5-iodoacetamidofluorescein (IAF) as the donor and ErITC as the acceptor. nih.gov The energy transfer from the excited IAF to ErITC was measured to determine the distance between the two labeled sites on the enzyme. This FRET-based approach allowed for the characterization of conformational changes in the protein. nih.gov
| Parameter | Value |
|---|---|
| Donor Fluorophore | 5-Iodoacetamidofluorescein (IAF) |
| Acceptor Fluorophore | This compound (ErITC) |
| Förster Radius (R₀) | 5.3 nm |
| Measured Donor-Acceptor Distance | 7.8 nm |
In another research application, the parent compound Erythrosine (ETS) was used as a FRET acceptor for the detection of the dye in food products. nih.gov Fluorescent organic nanoparticles served as the donor, and their fluorescence was quenched upon the addition of Erythrosine. The study established a FRET-based sensor and calculated key photophysical and thermodynamic parameters for the interaction. The binding of Erythrosine to the nanoparticles was found to be a spontaneous process driven by enthalpy and entropy changes. nih.gov
| Parameter | Value |
|---|---|
| Donor | Naphthol based fluorescent organic nanoparticles (PHNNPs) |
| Acceptor | Erythrosine (ETS) |
| Gibbs Free Energy Change (ΔG) | -31.43 kJ/mol |
| Enthalpy Change (ΔH) | -17.15 kJ/mol |
| Entropy Change (ΔS) | 49.4 J/mol·K |
| Critical Energy Transfer Distance (R₀) | 4.34 nm |
| Distance of Approach (r) | 3.98 nm |
The isothiocyanate group (-N=C=S) on ErITC is crucial for these applications as it readily forms stable covalent bonds (thiourea linkage) with primary amine groups, such as the lysine residues found on the surface of proteins, enabling specific labeling of biomolecules for FRET analysis. nih.govnih.gov This robust labeling chemistry makes ErITC and similar derivatives like fluorescein-5-isothiocyanate (FITC) valuable tools for investigating protein-protein interactions, receptor aggregation, and conformational dynamics through FRET-based quenching. nih.govnih.gov
Bioconjugation Methodologies of Erythrosin 5 Isothiocyanate for Biomolecular Labeling
Isothiocyanate Reactivity for Covalent Labeling
The isothiocyanate group (–N=C=S) is an electrophilic moiety that readily reacts with nucleophiles. This reactivity is the cornerstone of its use in bioconjugation, allowing for the stable attachment of the erythrosin fluorophore to biomolecules.
Amine-Reactive Conjugation Chemistry
The most common application of Erythrosin-5-isothiocyanate in biomolecular labeling is its reaction with primary amines. aatbio.comtdblabs.se The isothiocyanate group reacts with the non-protonated form of aliphatic amines, such as the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of proteins, to form a stable thiourea (B124793) linkage. tdblabs.seresearchgate.netthermofisher.com This reaction is highly efficient under alkaline conditions, typically at a pH between 9.0 and 9.5, which ensures that the amine groups are deprotonated and thus maximally nucleophilic. researchgate.netthermofisher.com
The covalent bond formed is robust, making the resulting fluorescently labeled protein suitable for a wide range of applications, including immunofluorescence and fluorescence microscopy. ontosight.aiepo.orgprepchem.com The stability of the thiourea bond ensures that the fluorescent tag remains attached to the biomolecule throughout experimental procedures that may involve harsh conditions. tdblabs.se
Table 1: Examples of Amine-Reactive Labeling with this compound
| Target Biomolecule | Labeled Residue(s) | Application/Finding | Reference(s) |
| Ca-ATPase (Sarcoplasmic Reticulum) | Lysine-464 | Identified an ATP-protectable binding site. nih.gov | nih.gov |
| Histone H5 | Non-specific lysine residues | Characterization of histone-DNA interactions. science.gov | science.gov |
| Antibodies | General lysine residues | Preparation of antibody-dye conjugates for immunoassays. prepchem.comgoogle.com | prepchem.comgoogle.com |
Sulfhydryl and Other Nucleophilic Group Reactions
While the primary reaction target for isothiocyanates is the amine group, they can also react with other nucleophiles, notably sulfhydryl (thiol) groups found in cysteine residues. researchgate.netresearchgate.netnih.gov The reaction between an isothiocyanate and a thiol group results in the formation of a dithiocarbamate (B8719985) adduct. researchgate.net This reaction typically occurs at a lower pH range (pH 6-8) compared to the amine reaction. researchgate.net
This alternative reactivity provides another avenue for protein labeling, particularly for proteins where cysteine residues are more accessible or strategically located than lysine residues. Research has demonstrated the specific labeling of a cysteine residue by this compound, highlighting the utility of this reaction in probing protein structure and function. nih.gov
Table 2: Sulfhydryl-Reactive Labeling with this compound
| Target Biomolecule | Labeled Residue | Application/Finding | Reference(s) |
| Na+/K+-ATPase | Cysteine-549 | Identified Cys549 as part of the low-affinity E2ATP binding site. nih.govresearchgate.net | nih.govresearchgate.net |
Site-Specific Labeling Strategies with this compound
Achieving site-specific labeling is crucial for minimizing the impact of the fluorophore on the biomolecule's function and for precise distance measurements in structural studies. While the inherent reactivity of the isothiocyanate group can be directed by controlling the pH, more specific strategies often rely on the unique chemical environment of a particular amino acid residue within the protein's three-dimensional structure.
For instance, the selective modification of Lysine-464 on the Ca-ATPase and Cysteine-549 on Na+/K+-ATPase with this compound was achieved by exploiting the accessibility and reactivity of these specific residues within their respective ATP binding sites. nih.govnih.gov In these cases, the presence of ATP could protect the site from labeling, confirming the specificity of the interaction. nih.govresearchgate.net This approach, while effective, is dependent on the intrinsic properties of the target protein rather than on a universally applicable methodology. More advanced methods that rely on enzymatic modification or engineered tags have been developed for site-specific labeling, but their specific application with this compound is not extensively documented in the reviewed literature. nih.gov
Enzymatic Incorporation of this compound Conjugates
Enzymatic methods offer a powerful route for the site-specific incorporation of modified molecules into biomolecules, particularly nucleic acids. This is achieved by synthesizing a modified precursor that can be recognized and utilized by cellular machinery.
This compound-dUTP for Nucleic Acid Labeling
To enable the enzymatic labeling of DNA, this compound is chemically conjugated to a deoxyuridine triphosphate (dUTP) nucleotide. Specifically, a derivative, Erythrosine-11-dUTP, has been synthesized for this purpose. nih.govresearchgate.net In this conjugate, the erythrosin dye is linked to the C-5 position of the pyrimidine (B1678525) base of dUTP via a spacer arm. researchgate.net This modified nucleotide serves as an analog of the natural thymidine (B127349) triphosphate (dTTP) and can be used to introduce the fluorescent and electron-dense erythrosin label into DNA. nih.govresearchgate.net
The synthesis involves conjugating the isothiocyanate group of erythrosin to an amino-functionalized dUTP, such as 5-(3-aminoallyl)-dUTP or Amino-11-dUTP. researchgate.netthermofisher.com The resulting Erythrosin-dUTP is a substrate for DNA polymerases.
Polymerase-Mediated Integration
The Erythrosin-dUTP conjugate is designed to be recognized and incorporated into a growing DNA strand by DNA polymerases during DNA synthesis. nih.govresearchgate.net This process can occur both in vitro, through techniques like the polymerase chain reaction (PCR) and nick translation, and in vivo during cellular DNA replication. nih.govd-nb.infoacs.orgnih.gov
Studies have shown that E. coli DNA polymerase can incorporate Erythrosine-11-dUTP into the bacterial chromosome during replication. nih.govresearchgate.net This metabolic labeling allows for the visualization of newly synthesized DNA within living or intact cells. nih.govresearchgate.net The C-5 position modification of the pyrimidine is generally well-tolerated by various DNA polymerases, allowing for efficient incorporation with minimal disruption to the DNA synthesis process. researchgate.netd-nb.info This enzymatic integration provides a highly specific method for labeling nucleic acids with erythrosin for applications in fluorescence microscopy and correlative light-electron microscopy. nih.gov
Methodologies for Quantifying Labeling Stoichiometry
After conjugating a fluorescent dye such as this compound to a nucleic acid, it is critical to determine the labeling stoichiometry, often referred to as the Degree of Labeling (DOL) or labeling density. windows.netaatbio.com The DOL represents the average number of dye molecules conjugated to each nucleic acid molecule (for oligonucleotides) or the number of labels per a given number of bases (for larger polymers). takara.co.kraatbio.com This parameter is crucial as it affects the fluorescence signal and can influence the hybridization properties of the probe. thermofisher.com Over-labeling can lead to fluorescence quenching, while under-labeling results in a weak signal. thermofisher.comnanotempertech.com
The most common and accessible method for determining the DOL of a labeled nucleic acid is UV-Visible spectrophotometry . nanotempertech.comamericanlaboratory.com This technique relies on the distinct absorbance properties of the nucleic acid and the covalently attached dye, as described by the Beer-Lambert law. researchgate.net
The general procedure involves the following steps:
Purification : It is essential to remove all non-conjugated, free this compound from the labeled nucleic acid. aatbio.comthermofisher.com This is typically achieved through methods like ethanol (B145695) precipitation, gel filtration (e.g., using G50 microspin columns), or dialysis. takara.co.krthermofisher.com
Absorbance Measurement : Using a spectrophotometer, the absorbance of the purified conjugate solution is measured at two key wavelengths:
260 nm (A₂₆₀) : The wavelength of maximum absorbance for nucleic acids.
λₘₐₓ of the dye (Aₘₐₓ) : The wavelength of maximum absorbance for the conjugated dye. For Erythrosin B, the parent compound of the isothiocyanate derivative, this is approximately 524-528 nm.
Correction for Dye Absorbance at 260 nm : Most fluorescent dyes, including erythrosin, exhibit some absorbance at 260 nm. This contribution must be subtracted from the total A₂₆₀ measurement to accurately determine the nucleic acid concentration. This is done using a Correction Factor (CF), which is the ratio of the dye's absorbance at 260 nm to its absorbance at its λₘₐₓ (CF = A₂₆₀, dye / Aₘₐₓ, dye). aatbio.com
Calculation of Concentrations :
The concentration of the dye is calculated from its absorbance at λₘₐₓ and its molar extinction coefficient (ε_dye).
The corrected absorbance of the nucleic acid (A₂₆₀,corr) is used to calculate its concentration, using its own extinction coefficient (ε_NA).
Corrected Nucleic Acid Absorbance : A₂₆₀,corr = A₂₆₀,measured - (Aₘₐₓ,measured × CF)
DOL Calculation : The DOL is the molar ratio of the dye to the nucleic acid.
DOL = [Dye] / [Nucleic Acid]
Table 2: Parameters for Spectrophotometric DOL Calculation
| Parameter | Symbol | Description | Typical Value |
|---|---|---|---|
| Molar Extinction Coefficient of Dye | ε_dye | A measure of how strongly the dye absorbs light at its λₘₐₓ. | For Erythrosin B: ~83,000 M⁻¹cm⁻¹ at ~526 nm in aqueous buffer |
| Molar Extinction Coefficient of Nucleic Acid | ε_NA | A measure of how strongly the nucleic acid absorbs light at 260 nm. | Varies by sequence; Approximations: dsDNA: 50 (µg/mL)⁻¹cm⁻¹; ssDNA: 33 (µg/mL)⁻¹cm⁻¹; RNA: 40 (µg/mL)⁻¹cm⁻¹ |
Beyond spectrophotometry, chromatographic methods can provide a more detailed analysis of the labeled product mixture. Techniques like High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC) can separate unlabeled nucleic acids from labeled species and even resolve molecules with different numbers of attached dyes, offering a more precise distribution of the labeling stoichiometry rather than just an average value. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Erythrosin B |
| Fluorescein (B123965) |
| Guanine |
Applications of Erythrosin 5 Isothiocyanate in Protein and Enzyme Studies
Probing Protein Conformational Dynamics
The ability of proteins to change their three-dimensional structure is fundamental to their function. ErITC serves as a sensitive reporter of these conformational shifts, providing insights into the molecular motions that govern protein activity.
Time-Resolved Phosphorescence Anisotropy (TPA) for Rotational Dynamics
Time-Resolved Phosphorescence Anisotropy (TPA) is a powerful technique for investigating the rotational mobility of proteins on the microsecond to millisecond timescale. By covalently attaching ErITC to a protein of interest, researchers can monitor the decay of the phosphorescence anisotropy, which is directly related to the rotational correlation time of the protein. This, in turn, provides information about the size and shape of the protein or protein complex in its native membrane environment.
A notable application of this technique is in the study of the Ca-ATPase from the sarcoplasmic reticulum. By labeling the Ca-ATPase with ErITC, researchers have been able to detect the microsecond rotational motion of the enzyme. researchgate.net These studies have revealed that the phosphorescence anisotropy decay is often multi-exponential, indicating the presence of different oligomeric species of the Ca-ATPase. researchgate.net Furthermore, TPA studies have been instrumental in understanding how factors like the regulatory protein phospholamban (PLB) influence the rotational dynamics and aggregation state of Ca-ATPase. researchgate.net For instance, it was found that the presence of PLB induces the aggregation of Ca-ATPase, which is relieved upon phosphorylation of PLB. researchgate.net
In other studies on the sarcoplasmic reticulum Ca-ATPase (SERCA), ErITC was traditionally used to probe rotational dynamics by binding to the nucleotide-binding domain, which unfortunately inactivates the enzyme. acs.org To overcome this, a related compound, erythrosin 5'-iodoacetamide, which binds to the phosphorylation domain with minimal impact on activity, has been employed. acs.org Nevertheless, the foundational studies with ErITC have been crucial in establishing that SERCA undergoes global uniaxial rotation as both monomers and oligomers, alongside smaller internal protein dynamics. acs.org
The table below summarizes key findings from TPA studies using ErITC on Ca-ATPase:
| Protein System | Key Finding | Implication |
| Ca-ATPase in cardiac sarcoplasmic reticulum | The presence of phospholamban (PLB) induces large-scale aggregation of Ca-ATPase, which is reversed by PLB phosphorylation. | PLB regulates Ca-ATPase activity by modulating its oligomeric state and rotational mobility. |
| Ca-ATPase (SERCA) in skeletal sarcoplasmic reticulum | ErITC labeling of the nucleotide-binding domain allowed for the characterization of global uniaxial rotation of monomers and oligomers. | Provided a baseline understanding of the rotational dynamics of the enzyme within the membrane. |
| Ca-ATPase in atrial tumor sarcoplasmic reticulum | Atrial tumor SR, lacking PLB, showed a smaller fraction of large Ca-ATPase aggregates compared to ventricular SR. | Confirmed the role of PLB in promoting Ca-ATPase aggregation. |
FRET-Based Analysis of Conformational Changes
Fluorescence Resonance Energy Transfer (FRET) is a spectroscopic technique that can measure distances between two fluorescent probes, a donor and an acceptor, on the order of 10-100 Å. When ErITC is used as one of the probes in a FRET pair, changes in the distance between the probes due to protein conformational changes can be monitored in real-time. abcam.com
A key example is the study of creatine (B1669601) kinase (CK), an enzyme crucial for energy metabolism in muscle. To investigate its conformational changes, CK was double-labeled with 5-iodoacetamidofluorescein (IAF) as the donor and ErITC as the acceptor. nih.gov Using frequency-domain lifetime measurements, the distance between the donor and acceptor in the native enzyme was determined to be 7.8 nm. nih.gov This experimental setup allowed for the testing of conformational changes induced by factors such as high-salt concentrations. nih.gov Although the labeling was found to inhibit the enzyme's catalytic activity, it demonstrated the utility of the IAF-ErITC FRET pair in describing the conformational behavior of creatine kinase. nih.gov
Investigation of Protein-Protein Interactions
Understanding how proteins interact with each other is fundamental to unraveling cellular signaling pathways and metabolic networks. ErITC, when used in FRET experiments, can provide direct evidence of protein-protein interactions and offer insights into the architecture of protein complexes.
FRET as a Molecular Ruler for Inter-Protein Distances
The distance-dependent nature of FRET makes it an effective "molecular ruler" for determining the proximity of two interacting proteins. By labeling one protein with a donor fluorophore and another with an acceptor like ErITC, the efficiency of energy transfer between them can be used to calculate the distance between the labeling sites.
This approach has been successfully applied to study the oligomeric nature of the Na+/K+-ATPase. In these experiments, the catalytic alpha subunits of the enzyme were sequentially labeled with fluorescein (B123965) 5'-isothiocyanate (FITC) as the donor and ErITC as the acceptor. researchgate.net FRET measurements revealed a distance of approximately 56 Å between the ATP binding sites of adjacent alpha subunits. cas.cz This finding was consistent with the enzyme existing as an (αβ)2 dimer rather than as randomly spaced αβ monomers. cas.cz
Mapping Active Sites and Binding Domains
Pinpointing the location of active sites and binding domains is crucial for understanding enzyme mechanisms and for the rational design of inhibitors. The reactive isothiocyanate group of ErITC allows it to be covalently attached to specific amino acid residues, often within or near functional sites.
In the case of Na+/K+-ATPase, ErITC was instrumental in identifying a key residue within the low-affinity ATP binding site. It was demonstrated that specific labeling with ErITC, which targets the E2ATP binding site, resulted in the modification of the cysteine residue at position 549 (Cys549). nih.govaablocks.com This finding provided direct evidence that Cys549 is part of, or in close proximity to, the low-affinity E2ATP binding site of the enzyme. nih.gov This level of detail is invaluable for building accurate structural and functional models of this vital ion pump.
Labeling of ATP-Binding Sites in ATPases
ErITC has been successfully employed to label ATP-binding sites on various ATPases. A primary application is the specific labeling of the low-affinity ATP binding site (often referred to as the E2ATP site) in P-type ATPases. For instance, in Na+/K+-ATPase, ErITC is used to specifically target this low-affinity site, often after the high-affinity site (E1ATP) has been blocked by another compound like fluorescein 5'-isothiocyanate (FITC). nih.gov This sequential labeling approach allows researchers to distinguish between the two sites and study their individual roles and cooperation. nih.gov
Similarly, research on the sarcoplasmic reticulum Ca-ATPase (SERCA) has utilized ErITC to selectively modify an ATP-protectable site. acs.org The specificity of the labeling is confirmed by the observation that the presence of ATP during the reaction with ErITC protects the enzyme from modification, indicating that the probe binds to a region directly involved in nucleotide interaction.
Identification of Specific Amino Acid Residues (e.g., Cys549, Lys464)
A significant advantage of using ErITC is its ability to act as a site-specific covalent label, which allows for the subsequent identification of the precise amino acid residues located within or near functional domains. Through techniques like peptide mapping and mass spectrometry, researchers have pinpointed the exact attachment points of ErITC on the protein structure.
In studies on Na+/K+-ATPase, ErITC was shown to specifically label the Cys549 residue. nih.gov This finding was crucial in identifying Cys549 as being part of or in close proximity to the low-affinity E2ATP binding site of the enzyme. nih.gov
In a different enzyme, the Ca-ATPase from skeletal sarcoplasmic reticulum, ErITC was found to selectively label Lys464. a2bchem.com This lysine (B10760008) residue is located within an ATP-protectable peptide, confirming its position within a nucleotide-binding site. a2bchem.com
The table below summarizes key findings regarding the specific labeling of amino acid residues by Erythrosin-5-isothiocyanate in different ATPases.
| Enzyme | Labeled Site | Identified Amino Acid Residue | Significance |
| Na+/K+-ATPase | Low-affinity E2ATP binding site | Cys549 | Placed Cys549 within or near the low-affinity ATP site. nih.gov |
| Ca-ATPase (skeletal SR) | ATP-protectable binding site | Lys464 | Identified Lys464 as a key residue in an ATP-binding domain. a2bchem.com |
Studies on Enzyme Activity Modulation
The covalent attachment of ErITC to an enzyme serves not only as a structural marker but also as a modulator of the enzyme's function. By observing the changes in enzymatic activity upon labeling, researchers can infer the functional importance of the labeled region.
Correlation between Labeling and Enzymatic Function
There is a direct correlation between the labeling of ATPases by ErITC and the modulation of their enzymatic activity. The modification of the Ca-ATPase by ErITC at Lys464 interferes with either the binding of ATP to a low-affinity site or the structural transitions associated with the dephosphorylation step of the catalytic cycle. a2bchem.com Similarly, labeling of the Na+/K+-ATPase with ErITC leads to the inactivation of its K+-activated p-nitrophenylphosphatase (pNPPase) activity, which is a partial reaction reflecting the function of the E2ATP site. This inactivation is protectable by ATP, further strengthening the link between the label's binding site and the enzyme's active center.
Studies on the sarcoplasmic reticulum Ca-ATPase (SERCA) also show that ErITC binds to the nucleotide-binding domain and inactivates the enzyme. acs.orgnih.gov This inhibition of activity upon covalent modification underscores the critical role of the labeled residues and their surrounding domains in the catalytic mechanism of the enzyme.
Protein Folding and Unfolding Studies
While ErITC is a powerful tool for studying the static structure and function of proteins, its application specifically for monitoring the dynamic processes of protein folding and unfolding is less direct. The primary use of ErITC and similar probes is in studying the final, folded state of a protein or the structural dynamics and conformational changes within that state. nih.govacs.org
Therefore, while ErITC provides valuable insights into protein conformation and structural dynamics, it is more commonly used to characterize the properties of the folded protein rather than as a direct probe to observe the entire folding or unfolding process.
Applications of Erythrosin 5 Isothiocyanate in Nucleic Acid Research
Labeling of DNA and RNA for Detection and Analysis
The covalent attachment of fluorescent dyes to nucleic acids is a cornerstone of modern molecular biology, facilitating their detection and analysis in a wide array of experimental contexts. Erythrosin-5-isothiocyanate, as an amine-reactive compound, can be employed for this purpose through various enzymatic and non-enzymatic strategies.
Enzymatic Approaches for Nucleic Acid Modification
Enzymatic methods offer a high degree of specificity for incorporating labels into nucleic acids. While direct enzymatic incorporation of this compound-modified nucleotides is not a standardly reported procedure, the enzymatic introduction of amine functionalities into DNA and RNA can serve as a prerequisite for subsequent labeling with the dye.
One common approach involves the use of terminal deoxynucleotidyl transferase (TdT) to add amine-modified nucleotides to the 3'-ends of DNA fragments. Similarly, RNA polymerases can incorporate amine-modified ribonucleotides during in vitro transcription. Once these amine groups are introduced, this compound can be covalently attached through the formation of a stable thiourea (B124793) bond.
Table 1: Enzymatic Methods for Introducing Amine Groups for Subsequent Labeling
| Enzyme | Substrate | Modification |
| Terminal deoxynucleotidyl transferase (TdT) | DNA | Addition of amine-modified deoxynucleotides to the 3'-terminus |
| DNA Polymerase | DNA | Incorporation of amine-modified deoxynucleotides during PCR or nick translation |
| RNA Polymerase | DNA template | Incorporation of amine-modified ribonucleotides during in vitro transcription |
| Aminoacyl-tRNA synthetases | tRNA | Attachment of amino acids, which can be further modified |
Non-Enzymatic Labeling Strategies
Non-enzymatic methods provide an alternative for labeling nucleic acids with this compound. These strategies often involve the chemical modification of the nucleic acid to introduce a reactive group that can then be conjugated to the dye.
A prevalent method is the modification of cytosine bases with bisulfite, which can then be reacted with an amine-containing nucleophile. This amine-modified cytosine can subsequently be labeled with this compound. Another approach involves the direct chemical synthesis of oligonucleotides that incorporate an amine-modified nucleotide at a specific position, ready for labeling.
Nucleic Acid Hybridization Detection
Labeled nucleic acid probes are essential tools for detecting specific DNA or RNA sequences through hybridization. While there is a lack of specific studies detailing the use of this compound in hybridization assays, its fluorescent properties suggest its potential utility in techniques such as fluorescence in situ hybridization (FISH) and microarray analysis. In these applications, a nucleic acid probe labeled with this compound would be used to bind to its complementary sequence in a sample. The resulting fluorescent signal would then indicate the presence and location of the target sequence.
Applications in Gene Expression Profiling
The study of gene expression often relies on the quantification of messenger RNA (mRNA) levels. While direct evidence for the use of this compound in this context is limited, research on the related compound, Erythrosin B, has demonstrated an impact on gene expression.
A study investigating the effects of Erythrosin B on human liver cancer (HepG2) cells revealed that the dye can modulate the expression of genes involved in DNA repair. Specifically, treatment with Erythrosin B was found to significantly decrease the expression of FEN1 and REV1, two genes involved in base excision repair. denovix.comnih.gov This finding suggests that xanthene dyes, including their isothiocyanate derivatives, may have broader effects on cellular processes through the alteration of gene expression patterns.
Table 2: Effect of Erythrosin B on the Expression of DNA Repair Genes in HepG2 Cells
| Gene | Function | Change in Expression |
| FEN1 | Flap endonuclease 1, involved in DNA replication and repair | Decreased |
| REV1 | DNA repair protein REV1, involved in translesion synthesis | Decreased |
This observed modulation of gene expression by Erythrosin B highlights a potential, albeit indirect, application of this compound in gene expression research. The dye could potentially be used as a molecular probe to investigate the cellular pathways affected by xanthene dyes.
Advanced Microscopy and Imaging Applications Utilizing Erythrosin 5 Isothiocyanate
Erythrosin-5-isothiocyanate in Confocal Fluorescence Microscopy
Confocal fluorescence microscopy benefits from the use of specific fluorochromes to visualize cellular structures with high resolution and contrast. This compound serves as a fluorescent label in such applications. ontosight.aievidentscientific.com Its spectral characteristics are crucial for its effective use in confocal imaging setups, which often employ specific laser lines for excitation. evidentscientific.com
The performance of a fluorophore in confocal microscopy is determined by its absorption and emission maxima. For Erythrosin Isothiocyanate, these values dictate the selection of appropriate excitation sources and emission filters to optimize signal detection while minimizing background noise. evidentscientific.com Research has also explored Eosin-5-isothiocyanate, a related compound, as a potential alternative to the commonly used Fluorescein-5-isothiocyanate (FITC) in two-color confocal scanning laser microscopy (CLSM), particularly for detecting small, dimly fluorescent targets where FITC detection can be suboptimal. chemsrc.com
Table 1: Spectral Properties of Erythrosin Isothiocyanate
| Property | Wavelength (nm) | Recommended Laser |
|---|---|---|
| Peak Absorption | 530 - 533 | Argon-Ion |
| Peak Emission | 554 - 558 |
Data sourced from multiple references, values can be environmentally sensitive. evidentscientific.comdanaher.com
FRET Microscopy for Live-Cell Imaging and Molecular Dynamics
Förster Resonance Energy Transfer (FRET) microscopy is a powerful technique for studying molecular interactions, conformational changes, and dynamics in living cells. researchgate.netnews-medical.net The technique allows for the determination of close proximity (within nanometers) between two interacting molecules, a distance crucial for molecular interactions. evidentscientific.com FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. evidentscientific.comfsu.edu
This compound has been effectively utilized as a FRET acceptor in studies of protein dynamics. A notable application involves its pairing with a donor fluorophore, Fluorescein-5-isothiocyanate (FITC), to investigate the structure of enzymes like Na+/K+-ATPase. nih.gov In these experiments, the high-affinity E1ATP site of the enzyme was labeled with FITC (the donor), and the low-affinity E2ATP site was labeled with this compound (the acceptor). nih.gov The occurrence of FRET between the two labels provided evidence that these binding sites reside on separate and adjacent catalytic subunits, demonstrating their close spatial relationship. nih.gov
The principles of FRET microscopy rely on the spectral overlap between the donor's emission and the acceptor's absorption spectrum. evidentscientific.com When FRET occurs, the donor's fluorescence is quenched, and the acceptor's fluorescence is sensitized, an effect that can be measured to calculate the efficiency of energy transfer and infer the distance between the labeled molecules. news-medical.netnih.gov
Single Molecule Fluorescence Studies using this compound
Single-molecule fluorescence spectroscopy allows researchers to observe the behavior of individual molecules, thereby avoiding the averaging effects inherent in ensemble measurements. acs.org This approach can reveal heterogeneity within a sample and monitor dynamic processes like conformational changes and energy transfer in real-time. acs.org
Erythrosin derivatives are employed in studies that require probes sensitive to the molecular environment. For instance, the phosphorescence of Erythrosin B has been used to monitor molecular mobility in amorphous sucrose (B13894) by observing changes in its emission lifetime. science.gov In another study, this compound was covalently linked to lysine (B10760008) residues in gelatin to monitor molecular mobility in gelatin films. researchgate.net The phosphorescence intensity decay of the probe provided information on the heterogeneity and dynamics of the local environment. researchgate.net While these examples utilize the phosphorescence properties of erythrosin derivatives, the principle of using a covalently bound probe to report on the local environment is central to many single-molecule fluorescence applications.
Integration with Super-Resolution Microscopy Techniques
Super-resolution microscopy encompasses techniques that bypass the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. promega.co.ukbruker.com Methods like Stochastic Optical Reconstruction Microscopy (STORM) rely on the principle of single-molecule localization, where individual fluorophores are switched between a fluorescent "on" state and a dark "off" state. promega.co.uk
The successful application of these techniques is highly dependent on the photophysical properties of the fluorescent probes and the chemical environment. plos.org While many studies have focused on dyes like the Alexa Fluor series, researchers are continually exploring other fluorophores and optimizing imaging conditions. bruker.complos.org For instance, the development of a new imaging buffer, OxEA, has been shown to support the blinking of FITC, which is advantageous for laboratories with existing stocks of FITC-labeled antibodies. plos.org Although direct and extensive research on the integration of this compound into mainstream super-resolution techniques like STORM is not as widely documented as for other dyes, its nature as a functionalized xanthene dye suggests its potential applicability. ontosight.aigoogleapis.com The performance of any dye in super-resolution microscopy is contingent on its blinking characteristics, photostability, and brightness within a specific imaging buffer. plos.org
Flow Cytometry Applications
Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of cells or particles as they pass through a laser beam. The use of fluorescent dyes is fundamental to this process, allowing for the identification and quantification of specific cell populations or intracellular components. ontosight.aidanaher.com
This compound is utilized for the fluorescent labeling of proteins and cells for analysis by flow cytometry. ontosight.ai Its isothiocyanate group allows it to be conjugated to antibodies, which can then be used to specifically target and label cell surface or intracellular antigens in a process known as immunofluorescence. ontosight.aisigmaaldrich.com This application is analogous to the use of other isothiocyanate-functionalized dyes like FITC, which is one of the most commonly used dyes in flow cytometry. danaher.comtdblabs.se The labeled cells can then be analyzed based on their fluorescence, providing quantitative data on the presence and abundance of the target molecule. sigmaaldrich.com
Mechanistic Insights from Erythrosin 5 Isothiocyanate Based Probes
Understanding Molecular Interaction Dynamics
The study of molecular interactions is fundamental to understanding cellular processes. refeyn.comrsc.org Probes based on Erythrosin-5-isothiocyanate have been instrumental in dissecting the dynamics of these interactions, particularly in the context of protein assemblies and binding events.
One of the key techniques where ErITC shines is in Fluorescence Resonance Energy Transfer (FRET). FRET allows for the measurement of distances between two fluorescent molecules (a donor and an acceptor) on a nanometer scale. ErITC often serves as an excellent acceptor in FRET pairs. For instance, in studies of the Na+,K+-ATPase enzyme, ErITC was used as an acceptor for the donor probe fluorescein (B123965) 5'-isothiocyanate (FITC). nih.gov This FRET-based approach enabled researchers to determine the distance between the ATP binding sites on different catalytic (alpha) subunits of the enzyme. The measured distance of 56 Å provided strong evidence for a dimeric (αβ)₂ structure of the enzyme, as opposed to randomly distributed monomers. nih.gov
The phosphorescent properties of erythrosin derivatives are also harnessed to study the rotational and lateral dynamics of membrane proteins. nih.govoup.com By measuring the decay of phosphorescence anisotropy, researchers can gain insights into the mobility of proteins within the cell membrane. oup.com For example, ErITC conjugated to antibody fragments was used to study the dynamics of MHC class II molecules on the surface of B cells, revealing how cytoplasmic truncations affect their movement. oup.comoup.com Such studies are crucial for understanding how protein mobility influences signaling pathways. oup.com
Furthermore, the binding of erythrosin B, the parent compound of ErITC, has been shown to inhibit protein-protein interactions (PPIs) in a promiscuous manner. nih.govnih.gov Studies quantifying the binding of erythrosin B to proteins like bovine serum albumin (BSA) and CD40L revealed that multiple dye molecules bind to the surface of these proteins with low micromolar affinity. nih.govnih.gov This suggests that ErITC, through its parent structure, can interfere with interaction interfaces, providing a tool to probe the significance of specific PPIs.
| Studied System | Technique | Key Finding | Reference |
| Na+,K+-ATPase | Fluorescence Resonance Energy Transfer (FRET) | Determined a 56 Å distance between ATP binding sites on adjacent α-subunits, supporting an (αβ)₂ dimeric structure. | nih.gov |
| MHC Class II I-Ak | Phosphorescence Anisotropy | Revealed that cytoplasmic domains modestly regulate the rotational and lateral diffusion of the molecules on the cell membrane. | oup.comoup.com |
| Bovine Serum Albumin (BSA) & CD40L | Spectrophotometry (Metachromasy) | Demonstrated that Erythrosin B binds to multiple sites on proteins with low micromolar affinity, explaining its promiscuous PPI inhibitory activity. | nih.govnih.gov |
Elucidation of Structural-Functional Relationships in Biomolecules
A central goal in biochemistry is to understand how the three-dimensional structure of a biomolecule dictates its function. physiology.org Chemical modification with probes like this compound has been a powerful approach to map functional sites and understand conformational changes related to activity. physiology.org
The isothiocyanate group of ErITC reacts with nucleophilic residues, primarily the amino groups of lysine (B10760008) residues, allowing for specific labeling. ontosight.ai This site-specific labeling is invaluable for identifying residues that are critical for a biomolecule's function. A prominent example is the use of ErITC to probe the structure of Na+,K+-ATPase. Research has shown that ErITC specifically labels the low-affinity ATP binding site (the E2ATP site) of this enzyme. nih.govnih.gov Further investigation pinpointed the modified residue as Cysteine-549 (Cys549), thereby establishing that this cysteine residue is located within or very near to the low-affinity ATP binding site. nih.gov This finding directly links a specific structural element (Cys549) to a key function (low-affinity ATP binding).
In addition to identifying active site residues, ErITC can be used to study ligand-induced conformational changes. Studies on the Sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) have utilized ErITC to investigate structural dynamics. acs.org Although ErITC itself binds to the nucleotide-binding domain and inactivates the enzyme, its use in time-resolved phosphorescence anisotropy (TPA) studies has provided a baseline for understanding the protein's rotational dynamics. acs.org By comparing these results with those from a related probe, erythrosin 5'-iodoacetamide, which has a minimal effect on activity, researchers could deduce that ATP binding induces a significant tilting of the phosphorylation domain by at least 20 degrees. acs.org
Similarly, studies on the SecA ATPase from Escherichia coli showed that erythrosin B is a potent inhibitor, likely influencing the two non-identical nucleotide-binding sites differently and that its inhibitory effect is related to the conformation of SecA. scispace.com
| Biomolecule | Labeled Site/Domain | Functional Implication | Reference |
| Na+,K+-ATPase | Cysteine-549 (Cys549) | Identified as part of or close to the low-affinity E2ATP binding site. | nih.gov |
| Na+,K+-ATPase | Low-affinity ATP site | Used in conjunction with FITC at the high-affinity site to study the spatial relationship between the two sites. | nih.govnih.gov |
| SERCA | Nucleotide-binding domain | Inactivates the enzyme; used as a tool in TPA studies to probe global and internal protein dynamics. | acs.org |
| SecA ATPase | Nucleotide-binding sites | Inhibition by erythrosin B suggests the probe interacts with these sites and that inhibition is conformation-dependent. | scispace.com |
Real-time Monitoring of Biochemical Processes
The ability to observe biochemical events as they happen is crucial for understanding dynamic cellular functions. mdpi.comnih.gov Fluorescent probes are exceptionally well-suited for this purpose, and this compound, with its robust photophysical properties, enables the real-time monitoring of various processes. mdpi.comnih.gov
The principles underlying real-time monitoring with ErITC are rooted in its sensitivity to its molecular environment. Changes in fluorescence or phosphorescence intensity, lifetime, or polarization can be continuously tracked to report on dynamic events such as binding, conformational changes, or enzyme activity. nih.gov For example, fluorescence quenching, where the fluorescence of a probe is diminished upon binding to another molecule, can be used to monitor binding kinetics in real time. science.gov While specific examples detailing ErITC in real-time kinetic assays are less common than for other probes like fluorescein, the principles are directly applicable.
Phosphorescence-based techniques using erythrosin derivatives are particularly powerful for monitoring molecular mobility on slower timescales (sub-millisecond to millisecond). researchgate.net For instance, the phosphorescence lifetime of an erythrosin probe is sensitive to quenching by molecular oxygen. researchgate.net This property has been used to monitor oxygen diffusion through gelatin matrices in real time. researchgate.net More broadly, phosphorescence anisotropy decay measurements allow for the real-time observation of the rotational motion of large proteins and complexes, which is often too slow to be captured by conventional fluorescence anisotropy. nih.gov
Live-cell fluorescence microscopy, a cornerstone of modern cell biology, relies on fluorescent tags to track proteins and processes in vivo. nih.gov The development of advanced microscopy techniques, such as fluorescence anisotropy microscopy, allows for the direct measurement of drug-target engagement inside living cells. nih.gov Tracers developed from fluorophores like erythrosin can, in principle, be used in such assays to provide real-time kinetic data on how a drug interacts with its intracellular target. The bright and photostable nature of xanthene dyes like erythrosin makes them suitable candidates for these advanced imaging applications. scbt.com
Comparative Analysis with Other Fluorescent Probes in Research Contexts
Erythrosin-5-isothiocyanate versus Fluorescein (B123965) Isothiocyanate (FITC) for Protein Labeling
Fluorescein isothiocyanate (FITC) has long been a staple in protein labeling for applications such as immunofluorescence and flow cytometry due to its high absorptivity and good fluorescence quantum yield. medchemexpress.comaatbio.com However, this compound, a xanthene dye like fluorescein, presents an alternative with distinct spectral characteristics that can be advantageous in certain experimental setups.
FITC is characterized by an excitation maximum around 495 nm and an emission maximum at approximately 519 nm, which falls in the green region of the visible spectrum. wikipedia.org This makes it well-suited for excitation with the common 488 nm laser line. aatbio.com FITC is available as a mixture of isomers, 5-FITC and 6-FITC, which have very similar absorption and fluorescence spectra. aatbio.com The isothiocyanate group of FITC reacts with nucleophiles, primarily the amine groups of lysine (B10760008) residues and the N-terminal amino group of proteins, to form a stable thiourea (B124793) linkage. aatbio.comwikipedia.org
Erythrosin B, the parent molecule of this compound, exhibits an absorption maximum at a longer wavelength, around 527 nm in water, and emits in the orange-red region of the spectrum. While specific data for the isothiocyanate derivative is less common, the spectral properties are not expected to shift dramatically. This red-shifted fluorescence can be a significant advantage in cellular imaging, as it helps to minimize the interference from cellular autofluorescence, which is typically more prominent in the blue and green regions of the spectrum.
One of the major drawbacks of FITC is its susceptibility to photobleaching, a phenomenon where the fluorophore permanently loses its ability to fluoresce upon prolonged exposure to excitation light. wikipedia.org This can be a limiting factor in experiments requiring long acquisition times or intense illumination. While direct comparative photostability studies between this compound and FITC protein conjugates are not extensively documented, rhodamine dyes, which are structurally related to erythrosin, are generally known to be more photostable than fluorescein. nih.gov Some studies have indicated that the fluorescence of FITC-stained sections can fade rapidly upon irradiation. nih.gov
In terms of labeling efficiency, both FITC and this compound target primary amines on proteins. The reaction is typically carried out under alkaline conditions (pH 8-9) to ensure the deprotonation of the amine groups, which enhances their nucleophilicity. thermofisher.com The degree of labeling can be controlled by adjusting the molar ratio of the dye to the protein in the reaction mixture. nih.gov
A study comparing eosin-isothiocyanate (EITC), a closely related dye, with FITC for initiating cell coatings found that covalent protein labeling through an isothiocyanate linkage had a minimal effect on the light absorption of these molecules. However, the study also highlighted that the photochemical efficiency of these dyes can differ, with eosin (B541160) being more effective in certain photochemical reactions. This suggests that the intrinsic properties of the dye molecule play a crucial role in the performance of the conjugate.
Interactive Data Table: Spectral Properties of this compound vs. FITC
| Property | This compound (and related Erythrosin B) | Fluorescein Isothiocyanate (FITC) |
|---|---|---|
| Excitation Maximum | ~527 nm (Erythrosin B in water) | ~495 nm |
| Emission Maximum | Orange-Red Region | ~519 nm (Green) |
| Common Laser Line | 532 nm or 561 nm | 488 nm |
| Photostability | Generally considered more photostable than FITC (based on related rhodamine dyes) | Prone to photobleaching |
| Reactive Group | Isothiocyanate | Isothiocyanate |
| Target Residues | Primary amines (e.g., Lysine) | Primary amines (e.g., Lysine) |
Comparison with Rhodamine Derivatives (e.g., TRITC)
Tetramethylrhodamine isothiocyanate (TRITC) is another widely used fluorescent probe that belongs to the rhodamine family of dyes. aatbio.com Rhodamines are known for their excellent photostability and high fluorescence quantum yields, making them a popular choice for demanding imaging applications. microscopemaster.com
TRITC has an excitation maximum in the green region of the spectrum, typically around 550 nm, and emits in the orange-red region with a maximum at approximately 573 nm. aatbio.com This places its emission at a longer wavelength than FITC, offering similar advantages to this compound in terms of reducing autofluorescence. The spectral characteristics of TRITC are quite similar to those expected for this compound, making them potential alternatives for each other in multicolor imaging experiments where spectral overlap needs to be minimized.
A key advantage of rhodamine derivatives like TRITC is their superior photostability compared to fluorescein. nih.gov Studies have shown that the fluorescence of rhodamine-stained sections does not fade demonstrably even after several minutes of irradiation, whereas FITC-stained sections can fade rapidly. nih.gov This makes TRITC and potentially this compound more suitable for techniques that require repeated or prolonged exposure to excitation light, such as time-lapse imaging or confocal microscopy.
In terms of reactivity, TRITC, like FITC and this compound, utilizes an isothiocyanate group to label primary amines on proteins. thermofisher.com The labeling procedure is similar, typically performed in an amine-free buffer at a pH between 8 and 9. thermofisher.com
While direct comparative studies are limited, the choice between this compound and TRITC may come down to subtle differences in their spectral properties, quantum yields in specific environments, and cost-effectiveness. The broader emission spectra of some organic dyes can lead to spectral overlap in multicolor experiments, which can be a significant challenge. beilstein-journals.org Careful selection of fluorophores with minimal spectral overlap is crucial for accurate multicolor analysis. science.gov
Interactive Data Table: this compound vs. TRITC
| Property | This compound | Tetramethylrhodamine Isothiocyanate (TRITC) |
|---|---|---|
| Excitation Maximum | ~527 nm (Erythrosin B) | ~550 nm |
| Emission Maximum | Orange-Red Region | ~573 nm (Orange-Red) |
| Photostability | Expected to be high (based on rhodamine family) | High |
| Reactive Group | Isothiocyanate | Isothiocyanate |
| Target Residues | Primary amines (e.g., Lysine) | Primary amines (e.g., Lysine) |
Advantages and Limitations of this compound in Specific Research Modalities
The utility of a fluorescent probe is ultimately determined by its performance in a specific research application. The following sections discuss the potential advantages and limitations of this compound based on its known and inferred properties.
The longer wavelength excitation and emission of this compound offer a distinct advantage in fluorescence microscopy, particularly when working with biological samples that exhibit significant autofluorescence. quora.comresearchgate.net By shifting the detection window to the red end of the spectrum, it is possible to improve the signal-to-noise ratio and obtain clearer images. This is especially beneficial in immunofluorescence staining of tissues and cells.
The expected higher photostability of this compound compared to FITC is a major advantage for quantitative fluorescence studies and for imaging techniques that require extended light exposure, such as confocal laser scanning microscopy and super-resolution microscopy. nih.govnih.gov The rapid photobleaching of FITC can lead to a loss of signal during image acquisition, making it difficult to obtain accurate quantitative data. nih.gov
However, a potential limitation could be the availability of appropriate filter sets and laser lines on all microscopy systems. While 532 nm and 561 nm lasers are common, they may not be as universally available as the 488 nm laser used for FITC excitation. Additionally, the quantum yield of Erythrosin B in aqueous solutions can be influenced by its environment, and this may also apply to its isothiocyanate derivative, potentially affecting the brightness of the conjugate.
The isothiocyanate group is a well-established reactive moiety for labeling proteins. nih.gov It forms a stable covalent bond with primary amines, ensuring that the fluorescent label remains attached to the protein of interest throughout the experimental procedure. aatbio.com The reaction of isothiocyanates with proteins is generally specific to amine groups under controlled pH conditions. researchgate.net
While the primary targets for isothiocyanates are the ε-amino group of lysine residues and the α-amino group of the N-terminus, reactivity can be influenced by the local microenvironment of the amino acid residue. nih.gov Studies on Eosin-5-isothiocyanate have shown that it can also interact with other residues like histidine and arginine, although the covalent linkage is formed with amines. nih.govnih.gov This suggests that the binding of this compound to a protein may involve initial non-covalent interactions that could influence the subsequent covalent reaction.
A potential limitation of isothiocyanate-based labeling is the lack of site-specificity. Since most proteins have multiple lysine residues on their surface, the labeling process results in a heterogeneous mixture of protein conjugates with varying numbers of dye molecules attached at different positions. This heterogeneity can sometimes affect the function of the labeled protein and can be a concern in studies that require a precisely defined conjugate. researchgate.net However, for many applications, such as immunofluorescence, this level of heterogeneity is acceptable. The reaction conditions, particularly pH, play a crucial role in the selectivity of isothiocyanate reactions. At a pH range of 6-8, isothiocyanates can react with thiol groups of cysteine residues, while at a more alkaline pH of 9-11, the reaction with amine groups is favored. researchgate.net
Future Directions and Emerging Research Avenues for Erythrosin 5 Isothiocyanate
Crafting a Brighter Future: The Development of Novel Erythrosin-5-isothiocyanate Derivatives with Tuned Photophysical Properties
The quest for more sophisticated imaging and sensing tools is driving the development of new this compound derivatives with tailored photophysical properties. Researchers are exploring synthetic strategies to modify the core structure of the molecule to achieve specific desirable characteristics. These modifications often focus on altering the electronic and steric properties of the dye to influence its absorption and emission spectra, quantum yield, and photostability.
One approach involves the introduction of different functional groups to the xanthene ring or the phenyl group. For instance, the addition of electron-donating or electron-withdrawing groups can lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption and emission maxima, allowing for the creation of a palette of spectrally distinct probes for multicolor imaging.
Computational modeling and quantum chemical calculations are becoming increasingly instrumental in the rational design of these novel derivatives. By predicting the photophysical properties of virtual compounds, researchers can prioritize synthetic targets with the highest potential for improved performance, thereby accelerating the development process.
The table below illustrates hypothetical examples of how structural modifications could tune the photophysical properties of this compound derivatives.
| Derivative | Modification | Predicted λ_abs (nm) | Predicted λ_em (nm) | Predicted Quantum Yield |
| ERITC-NO2 | Addition of a nitro group | 515 | 535 | 0.25 |
| ERITC-NH2 | Addition of an amino group | 540 | 565 | 0.45 |
| ERITC-SO3H | Addition of a sulfonic acid group | 530 | 555 | 0.38 |
Note: The data in this table is illustrative and intended to demonstrate the concept of tuning photophysical properties through chemical modification. Actual values would be determined experimentally.
The Digital Eye: Integration of this compound with Artificial Intelligence in Microscopy and Data Analysis
The convergence of high-content imaging with artificial intelligence (AI) is set to revolutionize the analysis of data generated using fluorescent probes like this compound. AI, particularly deep learning algorithms, offers powerful solutions for automating and enhancing the interpretation of complex microscopy images.
One of the key applications of AI is in automated cell segmentation. Deep learning models, such as convolutional neural networks (CNNs), can be trained on images of cells labeled with this compound to accurately identify and delineate individual cells, even in crowded and complex environments. This automated segmentation overcomes the limitations of manual analysis, which is often time-consuming and prone to user bias.
The integration of AI with this compound-based imaging workflows promises to accelerate research by enabling faster, more accurate, and more objective analysis of cellular and tissue-level phenomena.
Exploring New Frontiers: Expansion into New Areas of Biomolecular Research
While this compound is a well-established tool for labeling proteins and other biomolecules, its unique properties are paving the way for its application in new and exciting areas of research.
Super-Resolution Microscopy: The development of super-resolution imaging techniques has broken the diffraction limit of light microscopy, allowing for the visualization of cellular structures with unprecedented detail. While not inherently a "super-resolution dye," the development of novel this compound derivatives with enhanced photostability and specific photoswitching characteristics could enable their use in techniques like STED (Stimulated Emission Depletion) microscopy or PALM/STORM (Photoactivated Localization Microscopy/Stochastic Optical Reconstruction Microscopy).
In Vivo Imaging: The application of fluorescent probes for imaging in living organisms presents unique challenges, including tissue penetration and background autofluorescence. The development of this compound derivatives with emission in the near-infrared (NIR) window, where tissue absorption and scattering are minimized, would be a significant advancement for in vivo imaging applications.
Nucleic Acid Detection: While primarily used for protein labeling, the isothiocyanate group can also react with other nucleophiles. Researchers are exploring the potential of this compound and its derivatives as probes for the detection and imaging of nucleic acids, both in vitro and in living cells. This could open up new avenues for studying gene expression and regulation.
Photodynamic Therapy Research: Erythrosin B, the parent molecule of this compound, is a known photosensitizer, meaning it can generate reactive oxygen species upon light activation, leading to cell death. This property is being investigated for applications in photodynamic therapy (PDT) for cancer and other diseases. The development of tumor-targeting this compound derivatives could enhance the specificity and efficacy of PDT.
Sharpening the Focus: Methodological Advancements for Enhanced Sensitivity and Specificity
Continuous innovation in microscopy and analytical techniques is leading to methodological advancements that enhance the sensitivity and specificity of fluorescent probes like this compound.
Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM is a powerful technique that measures the exponential decay rate of fluorescence, which is sensitive to the local microenvironment of the fluorophore. nih.govleica-microsystems.comrsc.orgleica-microsystems.compicoquant.com By combining this compound with FLIM, researchers can gain additional information beyond fluorescence intensity, allowing for the discrimination of different molecular species or conformational states of a labeled protein. nih.govleica-microsystems.comrsc.orgleica-microsystems.compicoquant.com This can significantly improve the specificity of detection in complex biological samples.
Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent energy transfer process between two fluorophores, a donor and an acceptor. nih.govnih.govresearchgate.netresearchgate.netscribd.com this compound can be used as either a donor or an acceptor in FRET-based biosensors to study protein-protein interactions, conformational changes, and enzyme activity with high sensitivity and specificity. nih.govnih.govresearchgate.netresearchgate.netscribd.com The development of new FRET pairs involving this compound derivatives with optimized spectral overlap will further enhance the capabilities of this technique.
Q & A
Q. Methodological Guidance
- Blocking Agents : Pre-treat tissue sections with 5% BSA or 10% fetal serum to occupy nonspecific sites.
- Optimized Washing : Use high-stringency buffers (e.g., PBS with 0.1% Tween-20) post-conjugation.
- Control Experiments : Include unstained samples and isotype-matched antibodies to distinguish specific vs. background signals .
How should researchers address contradictions in reported excitation/emission maxima of this compound across literature sources?
Advanced Data Analysis
Discrepancies arise from variations in instrumentation, solvent polarity, and pH. To resolve:
- Standardize Conditions : Replicate measurements using a calibrated spectrophotometer under cited buffer conditions (e.g., pH 9.0 ).
- Meta-Analysis : Compare datasets from multiple studies and apply statistical tests (e.g., ANOVA) to identify outliers. Adjust for solvent effects (e.g., methanol vs. aqueous buffers) .
What safety protocols are critical when handling Erythrosin-5-isiothiocyanate in laboratory settings?
Q. Basic Safety Considerations
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood .
- Spill Management : Contain spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste. Avoid release into water systems due to unknown aquatic toxicity .
What methodologies validate the covalent binding efficiency of this compound to target biomolecules?
Q. Advanced Experimental Design
- Spectrophotometric Quantification : Measure absorbance at 280 nm (protein) and the dye’s λmax (e.g., 533 nm) to calculate labeling ratio.
- Mass Spectrometry : Identify shifts in molecular weight corresponding to dye conjugation.
- Functional Assays : Compare biological activity (e.g., enzyme kinetics) of labeled vs. unlabeled proteins to confirm minimal functional disruption .
How can researchers optimize buffer composition to prevent aggregation of this compound in aqueous solutions?
Q. Methodological Optimization
- Surfactants : Add 0.01% Triton X-100 to reduce hydrophobic interactions.
- Salt Concentration : Use low-ionic-strength buffers (e.g., 10 mM Tris-HCl) to minimize salting-out effects.
- Dynamic Light Scattering (DLS) : Monitor particle size distribution to detect aggregates .
What statistical approaches are recommended for analyzing time-resolved fluorescence data obtained with this compound?
Q. Advanced Data Analysis
- Time-Correlated Single Photon Counting (TCSPC) : Fit decay curves to multi-exponential models (e.g., χ² minimization) to resolve lifetime components.
- Quenching Studies : Use Stern-Volmer plots to distinguish static vs. dynamic quenching mechanisms when studying molecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
